5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
CAS No.: 391875-55-1
Cat. No.: VC4387279
Molecular Formula: C13H14ClN3O2S2
Molecular Weight: 343.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391875-55-1 |
|---|---|
| Molecular Formula | C13H14ClN3O2S2 |
| Molecular Weight | 343.84 |
| IUPAC Name | 5-chloro-2-methoxy-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C13H14ClN3O2S2/c1-7(2)20-13-17-16-12(21-13)15-11(18)9-6-8(14)4-5-10(9)19-3/h4-7H,1-3H3,(H,15,16,18) |
| Standard InChI Key | VNBXLOWTVOIFCI-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
Introduction
Biological Activities and Potential Applications
Thiadiazole derivatives are known for their biological activities, which include antimicrobial and antitumor effects. These compounds can interact with biological targets such as enzymes or receptors, potentially inhibiting pathways related to cell proliferation or inducing apoptosis in cancer cells. While specific data on 5-chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is not available, similar compounds have shown promise in disrupting DNA synthesis and promoting apoptotic pathways in cancer cells.
Analytical Techniques for Characterization
The characterization of thiadiazole derivatives often involves analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the synthesized compound. Infrared spectroscopy can also provide insights into the functional groups present in the molecule.
Comparison with Similar Compounds
Similar compounds, such as N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, have been studied for their potential pharmacological applications. These compounds exhibit diverse biological activities and can be synthesized through various methods involving thiadiazole derivatives and aromatic compounds. Another related compound, 2-(4-chlorophenoxy)-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)acetamide, has been associated with pesticide formulations due to its biological activity against pests and pathogens.
Data Table: Comparison of Thiadiazole Derivatives
| Compound Name | Molecular Formula | Biological Activity | Potential Applications |
|---|---|---|---|
| N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | Not specified | Antimicrobial, antitumor | Pharmacological applications |
| 2-(4-chlorophenoxy)-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)acetamide | Not specified | Pesticidal activity | Agricultural applications |
| 5-Chloro-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide | Not specified | Potential antimicrobial, antitumor | Potential pharmacological applications |
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